molecular formula C18H27NO6 B1588236 Hygrophylline CAS No. 3573-82-8

Hygrophylline

Cat. No.: B1588236
CAS No.: 3573-82-8
M. Wt: 353.4 g/mol
InChI Key: FAFYHPIEFKLDSP-QCDXTXTGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hygrophylline typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the Senecio plants, followed by purification processes. Alternatively, large-scale synthesis can be performed using advanced organic synthesis techniques, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Hygrophylline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

Hygrophylline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hygrophylline involves its interaction with specific molecular targets within biological systems. It can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its effects on cellular signaling and metabolic processes are of particular interest .

Comparison with Similar Compounds

  • Platyphylline
  • Retrorsine
  • Senecionine
  • Ligularinine
  • Usaramine

Comparison: Hygrophylline shares structural similarities with these compounds, particularly in the pyrrolizidine alkaloid framework. its unique arrangement of functional groups and stereochemistry sets it apart, leading to distinct chemical and biological properties .

Properties

IUPAC Name

(4Z)-4-ethylidene-5,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6/c1-4-12-15(20)10(2)18(3,23)17(22)24-9-11-5-7-19-8-6-13(14(11)19)25-16(12)21/h4,10-11,13-15,20,23H,5-9H2,1-3H3/b12-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFYHPIEFKLDSP-QCDXTXTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(C(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C(C(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3573-82-8
Record name Hygrophylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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